5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a pyrido[2,3-d]pyrimidine core, making it a subject of interest for researchers exploring new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines .
Biochemical Pathways
It is likely that the compound’s antitumor activity involves the disruption of key cellular processes such as cell division and growth .
Result of Action
The result of the compound’s action is likely to be the inhibition of tumor cell growth. This is suggested by the fact that similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may have potent growth inhibition properties against certain human cancer cell lines . It has been observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not completely understood. It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole intermediate, which is then coupled with a pyrido[2,3-d]pyrimidine derivative. Key steps include:
Formation of the Benzo[d][1,3]dioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Coupling Reaction: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate amine to form the desired amine derivative.
Cyclization and Functionalization: The final steps involve cyclization and functionalization to introduce the pyrido[2,3-d]pyrimidine core and the ethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds are studied for their anticancer properties and share structural similarities with the target compound.
Uniqueness
What sets 5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of the benzo[d][1,3]dioxole and pyrido[2,3-d]pyrimidine structures, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-4-10-8-19-16-14(17(23)22(3)18(24)21(16)2)15(10)20-11-5-6-12-13(7-11)26-9-25-12/h5-8H,4,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLVHEBJGLKSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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